molecular formula C15H9N3O3S B2773189 2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione CAS No. 954727-81-2

2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione

Cat. No. B2773189
M. Wt: 311.32
InChI Key: AZANEMGKASNKEL-UHFFFAOYSA-N
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Description

Isoindolines are an important family of compounds present in a wide array of bioactive molecules . In particular, isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, which suggests a potential application as antipsychotic agents . They have also proven to be important intermediates for the synthesis of new drugs with different applications .


Synthesis Analysis

Isoindolines and dioxoisoindolines can be synthesized using simple heating and relatively quick solventless reactions . They are then purified with a methodology as green as possible .


Molecular Structure Analysis

The geometric structure of isoindoline-1,3-dione derivatives can be analyzed and compared using molecular modeling .


Chemical Reactions Analysis

The chemical reactions involving isoindoline-1,3-dione derivatives are complex and can involve various pathways .


Physical And Chemical Properties Analysis

Isoindoline-1,3-dione derivatives are neutral and hydrophobic, so they can pass through the living membrane in vivo .

Scientific Research Applications

Synthesis Methods and Derivatives

Research has developed an effective method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, highlighting the potential for creating related compounds and derivatives from 3-(hydroxyimino)isoindolin-1-ones, which could be related to the compound , considering the structural similarities in the oxadiazole moiety (Tkachuk et al., 2020). This method's relevance extends to the synthesis of vic-carbamimidoyl(hetero)aromatic carboxylic acids, which cannot be obtained by other known methods, potentially opening avenues for novel applications in material science or pharmacology.

Corrosion Inhibition

Aza-pseudopeptides, which have structural similarities to the compound , especially in the isoindoline-1,3-dione moiety, have been studied for their efficacy in inhibiting corrosion of mild steel in acidic media. This could suggest potential applications of similar compounds in corrosion inhibition or as additives in industrial processes (Chadli et al., 2017).

Photoluminescent Properties

Research on novel dinuclear Eu3+ complexes involving 1,3,4-oxadiazole suggests that compounds with structural elements similar to 2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione could have significant applications in photoluminescence. These properties could be leveraged in the development of new materials for display technologies or sensing applications (Si Zhen-jun, 2011).

Chemosensors

Compounds containing the oxadiazole moiety, similar to the compound , have been used to create efficient reversible colorimetric and fluorescent chemosensors for ion detection. This indicates potential applications in environmental monitoring or diagnostic assays (Zhang et al., 2020).

Safety And Hazards

While no risk was found for the isoindolines, there was evidence of three kinds of toxicity for the isoindoline-1,3-dione compounds .

Future Directions

Isoindoline-1,3-dione derivatives are of great interest in the context of cancer therapy . Further studies are needed to investigate the impact of additional alkylating imides on the survival of blood cancer cells .

properties

IUPAC Name

2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O3S/c19-14-9-4-1-2-5-10(9)15(20)18(14)8-12-16-13(17-21-12)11-6-3-7-22-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZANEMGKASNKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione

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